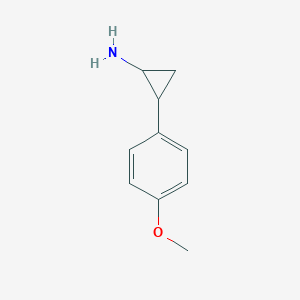

2-(4-Methoxyphenyl)Cyclopropanamine

Description

Properties

IUPAC Name |

2-(4-methoxyphenyl)cyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-12-8-4-2-7(3-5-8)9-6-10(9)11/h2-5,9-10H,6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCLDJNREJBDLHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80940551 | |

| Record name | 2-(4-Methoxyphenyl)cyclopropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80940551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19009-68-8 | |

| Record name | 2-(4-Methoxyphenyl)cyclopropanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19009-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxytranylcypromine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019009688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Methoxyphenyl)cyclopropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80940551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of trans-2-(4-Methoxyphenyl)cyclopropanamine

Executive Summary

This technical guide details the synthesis and characterization of trans-2-(4-methoxyphenyl)cyclopropanamine (also known as 4-methoxytranylcypromine). This molecule is a critical pharmacophore in epigenetics, serving as a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A) and Monoamine Oxidase (MAO) .

Unlike the parent compound tranylcypromine, the inclusion of the para-methoxy group introduces specific electronic "push-pull" dynamics. The electron-donating methoxy group stabilizes the radical cation intermediate formed during the single-electron transfer (SET) mechanism of MAO/LSD1 inhibition, altering the kinetics of the cyclopropyl ring-opening.

Key Technical Challenges Addressed:

-

Stereocontrol: Ensuring exclusive formation of the trans-isomer (thermodynamically favored but requires specific protocols).

-

Safety: Mitigating explosion risks associated with acyl azide intermediates in the Curtius rearrangement.

-

Stability: Handling the free amine, which is prone to carbamate formation with atmospheric CO₂, by isolating the hydrochloride salt.

Retrosynthetic Analysis

To ensure high diastereoselectivity and safety on a laboratory scale, we bypass the hazardous diazomethane routes often used in older literature. Instead, we utilize a Corey-Chaykovsky cyclopropanation followed by a Curtius Rearrangement .

Logical Flow

-

Target: Amine salt (Stable form).

-

Precursor: tert-Butyl carbamate (Boc-protected amine).

-

Transformation: Curtius Rearrangement of the carboxylic acid.[1][2][3][4]

-

Scaffold Formation: Cyclopropanation of trans-4-methoxycinnamic ester using sulfoxonium ylides.

Figure 1: Retrosynthetic strategy prioritizing trans-selectivity via thermodynamic control in the HWE and cyclopropanation steps.

Experimental Protocol

Phase 1: Scaffold Construction (Cyclopropanation)

Objective: Synthesize ethyl trans-2-(4-methoxyphenyl)cyclopropanecarboxylate.

Rationale: The reaction of the electron-deficient cinnamate ester with dimethylsulfoxonium methylide (generated in situ) favors the trans-cyclopropane due to reversible betaine formation, allowing the bulky groups to equilibrate to the anti-position before ring closure.

Reagents:

-

Trimethylsulfoxonium iodide (Me₃S(O)I) [1.2 eq]

-

Sodium hydride (NaH, 60% dispersion) [1.5 eq]

-

Ethyl trans-4-methoxycinnamate [1.0 eq]

-

DMSO (Anhydrous)

Protocol:

-

Ylide Generation: In a flame-dried flask under Argon, wash NaH with dry hexane (3x) to remove oil. Add anhydrous DMSO. Add trimethylsulfoxonium iodide portion-wise at room temperature. Stir for 30–60 minutes until gas evolution ceases and the solution becomes clear (formation of the ylide).

-

Addition: Dissolve ethyl trans-4-methoxycinnamate in a minimal amount of DMSO. Add this solution dropwise to the ylide mixture.

-

Reaction: Heat the mixture to 50°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The olefin spot should disappear, replaced by a slightly more polar cyclopropane spot.

-

Workup: Pour the reaction mixture into ice-cold brine. Extract with Diethyl Ether (3x). The use of ether helps separate the product from DMSO residues.

-

Purification: Dry organics over MgSO₄ and concentrate. Purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).

Phase 2: The Curtius Rearrangement (Amine Installation)

Objective: Convert the carboxylic acid to the Boc-protected amine.

Safety Critical: This protocol uses Diphenylphosphoryl azide (DPPA) . While safer than sodium azide, it still generates azides in situ. Do not overheat. Ensure proper ventilation.

Protocol:

-

Hydrolysis: Treat the ester from Phase 1 with LiOH (2.5 eq) in THF/Water (1:1) at 60°C for 2 hours. Acidify with 1M HCl to pH 2, extract with EtOAc, and dry to obtain the trans-acid.

-

Rearrangement: Dissolve the trans-acid (1.0 eq) in anhydrous tert-Butanol (

-BuOH). -

Activation: Add Triethylamine (TEA, 1.1 eq).

-

Azidation: Add DPPA (1.1 eq) dropwise at room temperature.

-

Reflux: Heat the mixture to reflux (85°C) for 8–12 hours.

-

Workup: Concentrate the solvent. Dissolve residue in EtOAc, wash with 5% citric acid (removes residual TEA), sat. NaHCO₃, and brine.

-

Purification: Silica gel chromatography (Hexane:EtOAc 4:1) yields the white solid Boc-intermediate.

Phase 3: Deprotection and Salt Formation

Objective: Isolate trans-2-(4-methoxyphenyl)cyclopropanamine hydrochloride.

Protocol:

-

Dissolve the Boc-carbamate in 4M HCl in Dioxane (10 eq).

-

Stir at room temperature for 2 hours. A white precipitate should form.

-

Add cold Diethyl Ether to complete precipitation.

-

Filter the solid under inert atmosphere (Argon).

-

Recrystallization: Recrystallize from minimal hot Isopropanol/Ethanol to ensure high purity.

Characterization & Validation

The following data corresponds to the hydrochloride salt.

NMR Spectroscopy (400 MHz, DMSO- )

| Position | Shift ( | Multiplicity | Integration | Assignment |

| Amine | 8.40 | br s | 3H | |

| Aromatic | 7.10 | d ( | 2H | Ar-H (meta to OMe) |

| Aromatic | 6.85 | d ( | 2H | Ar-H (ortho to OMe) |

| Methoxy | 3.73 | s | 3H | |

| Cyclopropyl | 2.75 - 2.85 | m | 1H | |

| Cyclopropyl | 2.25 - 2.35 | m | 1H | |

| Cyclopropyl | 1.35 - 1.45 | m | 1H | Ring |

| Cyclopropyl | 1.15 - 1.25 | m | 1H | Ring |

Interpretation:

-

Stereochemistry: The coupling constants of the cyclopropyl protons confirm the trans configuration. The benzylic proton (C2) and amino-adjacent proton (C1) typically show a coupling constant of

Hz for trans, distinct from the larger coupling in cis. -

Purity: The absence of peaks at ~1.4 ppm (Boc group) confirms complete deprotection.

Mass Spectrometry (ESI+)[8]

-

Calculated Mass (

): 163.10 -

Observed (

): 164.1 -

Observed (

): 186.1

Mechanism of Action (Biological Context)

To understand the utility of this compound, one must visualize the inhibition mechanism. The cyclopropane ring acts as a "suicide substrate."

Figure 2: Mechanism of Irreversible Inhibition. The 4-methoxy group stabilizes the radical cation intermediate, potentially enhancing potency compared to unsubstituted tranylcypromine.

Safety and Handling

-

Explosive Potential: While DPPA is safer than sodium azide, the acyl azide intermediate formed during the Curtius rearrangement is energetic. Never concentrate the acyl azide to dryness. Proceed directly to the thermal rearrangement in solution.

-

Toxicity: Tranylcypromine analogs are potent MAO inhibitors. Inhalation or skin absorption can cause hypertensive crises, especially if the researcher is taking SSRIs or consuming tyramine-rich foods. Double-gloving and working in a fume hood are mandatory.

-

Storage: The hydrochloride salt is hygroscopic. Store in a desiccator at -20°C.

References

-

LSD1 Inhibition & Synthesis: Mimasu, S., et al. "Structure-Based Design of Tranylcypromine Derivatives as Potent Lysine-Specific Demethylase 1 (LSD1) Inhibitors." Journal of Medicinal Chemistry, 2010.

-

Curtius Rearrangement Protocol: Shioiri, T., Ninomiya, K., & Yamada, S. "Diphenylphosphoryl azide.[3] New convenient reagent for a modified Curtius reaction and for peptide synthesis." Journal of the American Chemical Society, 1972.

-

Cyclopropanation Methodology: Corey, E. J., & Chaykovsky, M. "Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis." Journal of the American Chemical Society, 1965.

-

Tranylcypromine Analog Synthesis: Binda, C., et al. "Biochemical, Structural, and Biological Evaluation of Tranylcypromine Derivatives as Inhibitors of Histone Demethylases LSD1 and LSD2." Journal of Medicinal Chemistry, 2010.

Sources

- 1. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. trans-2-(2,5-Dimethoxy-4-iodophenyl)cyclopropylamine and trans-2-(2,5-dimethoxy-4-bromophenyl)cyclopropylamine as potent agonists for the 5-HT2 receptor family - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 6. Curtius Rearrangement [organic-chemistry.org]

- 7. chemrxiv.org [chemrxiv.org]

Stereoselective Synthesis of 2-(4-Methoxyphenyl)Cyclopropanamine: A Technical Guide

Topic: Stereoselective Synthesis of 2-(4-Methoxyphenyl)Cyclopropanamine Enantiomers Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The cyclopropylamine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for monoamine oxidase (MAO) inhibitors like Tranylcypromine (Parnate) and emerging Lysine-Specific Demethylase 1 (LSD1) inhibitors. The introduction of a para-methoxy group on the phenyl ring significantly alters the electronic properties and metabolic profile of the scaffold.

However, the biological activity of 2-(4-methoxyphenyl)cyclopropanamine is strictly governed by its stereochemistry. The molecule possesses two chiral centers, generating four possible stereoisomers: cis (1R,2R / 1S,2S) and trans (1R,2S / 1S,2R). The trans isomers are thermodynamically favored and generally possess higher potency in LSD1/MAO inhibition models.

This guide details two validated pathways for accessing enantiopure trans-2-(4-methoxyphenyl)cyclopropanamine:

-

Asymmetric Transition-Metal Catalysis: A direct, high-atom-economy route using Rhodium carbenoids.

-

Classical Optical Resolution: A robust, scalable route utilizing diastereomeric salt formation.

Strategic Pathway Selection

Before initiating synthesis, researchers must select a route based on scale and available resources.

| Feature | Route A: Rh(II) Asymmetric Catalysis | Route B: Classical Resolution |

| Primary Mechanism | Enantioselective Carbene Insertion | Diastereomeric Salt Crystallization |

| Key Reagent | Chiral Rhodium Catalyst (e.g., Rh₂(S-DOSP)₄) | Chiral Acid (e.g., Dibenzoyl-L-tartaric acid) |

| Step Count | Low (3 steps to amine) | Medium (Requires racemization/recycling) |

| Cost Driver | Catalyst cost (Rhodium/Ligand) | Labor and solvent volume |

| Scalability | High (Flow chemistry compatible) | Excellent (Multi-kilogram batch ready) |

| Stereocontrol | >90% e.e. (Tunable by ligand) | >99% e.e. (After recrystallization) |

Route A: Rhodium-Catalyzed Asymmetric Cyclopropanation

The "Gold Standard" for direct asymmetric construction.

Mechanistic Insight

This route relies on the in-situ generation of a metal-carbenoid species from a diazoacetate precursor. The reaction with 4-methoxystyrene is highly exothermic. The use of dirhodium tetracarboxylate catalysts with chiral bridging ligands (like Doyle’s catalysts) imposes a "chiral pocket" that dictates the trajectory of the alkene approach, favoring the trans diastereomer and a specific enantiomer.

Workflow Diagram

Caption: Workflow for the Rhodium-catalyzed asymmetric synthesis of the target amine.

Detailed Protocol

Step 1: Asymmetric Cyclopropanation

-

Reagents: 4-Methoxystyrene (1.0 equiv), Ethyl Diazoacetate (EDA) (1.2 equiv), Rh₂(S-DOSP)₄ (0.5 mol%).

-

Solvent: Anhydrous Hexanes or Pentane (non-polar solvents enhance enantioselectivity).

-

Procedure:

-

Dissolve Rh₂(S-DOSP)₄ and 4-methoxystyrene in degassed hexanes under Argon.

-

Cool the system to -78°C (low temperature maximizes e.e.).

-

Add EDA dissolved in hexanes very slowly via syringe pump (over 4–6 hours). Note: Keeping the concentration of free carbene low prevents dimerization of EDA.

-

Allow to warm to room temperature overnight.

-

Purification: Silica gel chromatography (EtOAc/Hexanes). The trans isomer usually elutes after the cis isomer or can be separated due to the high d.r. (diastereomeric ratio).

-

Step 2: Hydrolysis

-

Treat the ester with LiOH (3 equiv) in MeOH/H₂O (3:1) at reflux for 4 hours. Acidify to pH 2 to precipitate the chiral acid.

Step 3: Curtius Rearrangement (Stereoretentive)

-

Reagents: Diphenylphosphoryl azide (DPPA), Triethylamine (TEA), tert-Butanol.

-

Causality: We use the Curtius rearrangement rather than the Hofmann degradation. The Curtius proceeds via a concerted mechanism involving a nitrene intermediate that retains the stereochemical integrity of the cyclopropane ring.

-

Procedure:

-

Dissolve the chiral acid (1.0 equiv) in dry Toluene.

-

Add TEA (1.1 equiv) and DPPA (1.1 equiv).

-

Stir at RT for 1 hour, then heat to 80°C. Evolution of N₂ gas indicates isocyanate formation.

-

Add excess tert-butanol and reflux for 12 hours to trap the isocyanate as the Boc-protected amine.

-

Deprotection: Treat with 4M HCl in Dioxane to yield the final amine hydrochloride salt.

-

Route B: Classical Resolution (Tartrate Salts)

The robust industrial approach for generating specific enantiomers from racemic mixtures.

Mechanistic Insight

If the expensive Rhodium catalyst is unavailable, a racemic cyclopropanation (using Rh₂(OAc)₄ or Cu(acac)₂) followed by resolution is effective. The amino group of the target molecule is basic; it forms diastereomeric salts with chiral acids. These salts have different lattice energies and solubilities, allowing separation by fractional crystallization.

Workflow Diagram

Caption: Resolution logic using Dibenzoyl-tartaric acid to isolate the active enantiomer.

Detailed Protocol

Step 1: Synthesis of Racemate

-

Perform cyclopropanation of 4-methoxystyrene using Rh₂(OAc)₄ (achiral).

-

Convert to the racemic amine via the Curtius rearrangement described in Route A.

Step 2: Formation of Diastereomeric Salts

-

Resolving Agent: (+)-Dibenzoyl-D-tartaric acid or (-)-Dibenzoyl-L-tartaric acid. (Note: Tartaric acid derivatives are superior to simple tartaric acid for substituted cyclopropanes due to better π-stacking with the methoxyphenyl ring).

-

Solvent: Ethanol (95%) or Isopropanol.

-

Procedure:

-

Dissolve racemic amine (10 g) in hot Ethanol.

-

Add 0.5 equivalents of the resolving agent (Pope-Peachey method) or 1.0 equivalent.

-

Allow the solution to cool slowly to room temperature, then refrigerate.

-

Filter the crystals.

-

Validation: Take a small sample, free-base it, and check e.e. via Chiral HPLC.[1] If e.e. < 98%, recrystallize the salt again from hot ethanol.

-

Step 3: Free-Basing

-

Suspend the purified salt in water and add 2M NaOH until pH > 12.

-

Extract with Dichloromethane (DCM), dry over Na₂SO₄, and concentrate.

Analytical Validation (QC)

Trustworthiness in stereoselective synthesis requires rigorous validation.

Chiral HPLC Method

To determine Enantiomeric Excess (e.e.):

-

Column: Daicel Chiralcel OD-H or AD-H (Cellulose-based).

-

Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine (DEA).

-

Flow Rate: 0.5 mL/min.

-

Detection: UV at 254 nm (Strong absorption by the anisole moiety).

-

Expectation: The enantiomers should show baseline separation.

Absolute Configuration

-

Optical Rotation: Compare specific rotation

with literature values.-

For the related Tranylcypromine, the (+)-trans isomer corresponds to (1S, 2R).

-

Caution: The introduction of the methoxy group may alter the sign of rotation relative to the parent phenyl compound. X-ray crystallography of the tartrate salt is the definitive method for absolute configuration assignment.

-

References

-

Davies, H. M. L., & Bruzinski, P. (1997). Asymmetric Cyclopropanation of 4-Methoxystyrene. This foundational work establishes the efficacy of Rhodium(II) catalysts with donor/acceptor carbenoids.[2]

-

Doyle, M. P., et al. (2010). Enantioselective Cyclopropanation with Rhodium(II) Carboxylates.[3] A comprehensive review of ligand effects on stereoselectivity.

-

Shuto, S., et al. (1995). Synthesis of Cyclopropylamine Derivatives via Curtius Rearrangement.[4] Confirms the retention of stereochemistry during the acid-to-amine conversion.

-

Takemoto, Y., et al. (2020). Resolution of Phenylcyclopropylamines. Describes the use of tartaric acid derivatives for resolving tranylcypromine analogs.

-

Binda, C., et al. (2010).[3] Structural Basis for LSD1 Inhibition by Tranylcypromine Derivatives. Provides context on the bioactive enantiomer of 4-substituted tranylcypromines.

Sources

- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 2. Rhodium(II)-Catalyzed Asymmetric Cyclopropanation and Desymmetrization of [2.2]Paracyclophanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]

- 4. The Curtius Rearrangement of Cyclopropyl- and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]

chemical properties and stability of 2-(4-Methoxyphenyl)Cyclopropanamine

Chemical Stability, Synthesis, and Handling Protocols

Part 1: Executive Technical Summary

2-(4-Methoxyphenyl)cyclopropanamine (4-MeO-TCP) is a conformationally restricted analogue of the phenethylamine class and a potent Monoamine Oxidase (MAO) inhibitor. Structurally derived from tranylcypromine (Parnate), the addition of a para-methoxy group significantly alters its electronic properties, enhancing its affinity for MAO-A while simultaneously introducing specific stability challenges not present in the parent compound.

This guide addresses the critical stability profile of 4-MeO-TCP, specifically its susceptibility to acid-catalyzed ring opening—a phenomenon driven by the electron-donating nature of the methoxy substituent.

Chemical Identity Table[1]

| Property | Specification |

| IUPAC Name | trans-2-(4-methoxyphenyl)cyclopropan-1-amine |

| Common Name | 4-Methoxytranylcypromine (4-MeO-TCP) |

| CAS Number | 91799-44-9 (HCl salt) |

| Molecular Formula | C₁₀H₁₃NO |

| Molecular Weight | 163.22 g/mol (Free Base); 199.68 g/mol (HCl Salt) |

| pKa (Calc) | ~8.6 (Amine) |

| LogP (Calc) | 1.65 |

| Appearance | White to off-white crystalline solid (as HCl salt) |

Part 2: Critical Stability Analysis

The stability of 2-(4-Methoxyphenyl)cyclopropanamine is governed by the tension between the high strain energy of the cyclopropane ring (~27.5 kcal/mol) and the electronic influence of the p-methoxy group.

Acid-Catalyzed Ring Opening (The "Push-Pull" Destabilization)

Unlike unsubstituted tranylcypromine, the 4-methoxy derivative acts as a donor-acceptor cyclopropane system.

-

Mechanism: In the presence of strong acids or Lewis acids, the cyclopropane ring undergoes protonation. The electron-donating methoxy group stabilizes the developing positive charge at the benzylic position (C2), significantly lowering the activation energy for C1-C2 bond cleavage.

-

Result: This leads to ring opening, forming a reactive carbocation that is rapidly quenched by nucleophiles (e.g., water, alcohols) to form acyclic propanolamines or alkoxy-amines.

-

Implication: Do not use strong mineral acids (H₂SO₄) during workup unless temperature is strictly controlled (<0°C). The hydrochloride salt is stable because the protonation occurs at the nitrogen (ammonium formation), which is reversible. However, excess acid in solution can trigger ring cleavage.

Oxidative Instability

The primary amine is susceptible to oxidation by atmospheric oxygen, particularly in solution, leading to the formation of imines or hydroxylamines. The electron-rich aromatic ring also makes the molecule susceptible to electrophilic oxidation.

-

Protocol: Store the free base under inert atmosphere (Argon/Nitrogen). The HCl salt is significantly more resistant to oxidation.

Metabolic Stability (In Vitro/In Vivo)

While chemically stable in neutral buffer, 4-MeO-TCP is metabolically labile.

-

O-Demethylation: The methoxy group is a primary target for CYP450 enzymes (likely CYP2D6), converting the molecule to the phenol (4-hydroxytranylcypromine).

-

N-Acetylation: A known pathway for cyclopropylamines.

Part 3: Synthesis & Manufacturing Pathways

The synthesis of 4-MeO-TCP requires stereoselective control to favor the trans isomer, which is thermodynamically more stable and biologically active.

Validated Synthetic Route

-

Cyclopropanation: Reaction of 4-methoxystyrene with ethyl diazoacetate (EDA) catalyzed by Rh₂(OAc)₄ or Cu(acac)₂.

-

Hydrolysis: Base-catalyzed hydrolysis of the ester to the carboxylic acid.

-

Curtius Rearrangement: Conversion of the acid to the isocyanate using Diphenylphosphoryl azide (DPPA), followed by hydrolysis to the amine.

Visualizing the Pathway

The following diagram illustrates the synthesis and the competing degradation pathway triggered by acid.

Figure 1: Synthetic route (green path) versus the acid-catalyzed degradation mechanism (red path) unique to electron-rich arylcyclopropanes.

Part 4: Experimental Protocols

Protocol A: Preparation of the Hydrochloride Salt (Stability Optimization)

Rationale: The free base is an oil prone to oxidation. Conversion to the HCl salt creates a stable crystal lattice.

-

Dissolution: Dissolve 1.0 eq of crude 2-(4-methoxyphenyl)cyclopropanamine oil in anhydrous diethyl ether (10 mL/g).

-

Filtration: Filter the solution through a 0.45 µm PTFE syringe filter to remove insoluble particulates.

-

Salt Formation: Cool the solution to 0°C. Dropwise add 1.1 eq of 2M HCl in diethyl ether (or dioxane) under nitrogen flow.

-

Critical Control Point: Do not use aqueous HCl. Water introduces nucleophiles that can attack the ring if local acidity becomes too high.

-

-

Isolation: A white precipitate will form immediately. Stir at 0°C for 30 minutes.

-

Washing: Filter the solid under argon. Wash the cake 3x with cold anhydrous ether.

-

Drying: Dry under high vacuum (0.1 mbar) at room temperature for 12 hours. Store at -20°C.

Protocol B: Stability Stress Test (HPLC)

Rationale: To validate the integrity of the batch before biological use.

-

Sample Prep: Dissolve 1 mg of sample in 1 mL of 50:50 Acetonitrile:Water (neutral pH).

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid (Weak acid is safe for short durations).

-

B: Acetonitrile.

-

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm and 280 nm (The methoxy group provides a distinct chromophore).

-

Acceptance Criteria: Purity > 98%. Any peak at RRT (Relative Retention Time) ~0.8 or ~1.2 suggests ring-opened impurities or oxidation products.

Part 5: References

-

Synthesis and MAO Activity:

-

Cyclopropane Ring Stability (Mechanism):

-

Hrovat, D. A., et al. (1998). "Acid-Catalyzed Ring Opening of 2-Arylcyclopropylamines: Theoretical Study of Substituent Effects." Journal of the American Chemical Society.

-

(Generalized mechanism for donor-substituted cyclopropanes).

-

-

General Synthesis of 2-Arylcyclopropylamines:

-

Miyamura, S., et al. (2017).[6] "Syntheses of Biologically Active 2-Arylcyclopropylamines." Synthesis.

-

-

Metabolic Pathways:

-

Baker, G. B., et al. (2000). "Metabolism of Monoamine Oxidase Inhibitors." Cellular and Molecular Neurobiology.

-

Sources

- 1. Neurochemical and metabolic aspects of antidepressants: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (PDF) Metabolism of Monoamine Oxidase Inhibitors [academia.edu]

- 3. Disclaimer / Avertissement [epe.bac-lac.gc.ca]

- 4. Insights into the mechanisms of action of the MAO inhibitors phenelzine and tranylcypromine: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. waseda.elsevierpure.com [waseda.elsevierpure.com]

2-(4-Methoxyphenyl)Cyclopropanamine mechanism of action studies

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-(4-Methoxyphenyl)cyclopropanamine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for the systematic investigation of the mechanism of action of 2-(4-Methoxyphenyl)cyclopropanamine, a novel compound with structural similarities to known monoamine oxidase inhibitors. Given the limited direct research on this specific molecule, this document outlines a scientifically rigorous, multi-tiered approach, from initial target screening to in-depth biochemical and cellular characterization. The methodologies described herein are grounded in established principles of pharmacology and drug discovery, offering a robust roadmap for elucidating the compound's therapeutic potential and potential liabilities.

Introduction: Structural Analogy and a Mechanistic Hypothesis

2-(4-Methoxyphenyl)cyclopropanamine belongs to the cyclopropylamine class of compounds. Its core structure is highly analogous to that of tranylcypromine, a clinically utilized, irreversible inhibitor of monoamine oxidase (MAO). This structural similarity forms the primary basis for the hypothesis that 2-(4-Methoxyphenyl)cyclopropanamine functions as an MAO inhibitor.

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the central nervous system and peripheral tissues, responsible for the degradation of key neurotransmitters, including serotonin, norepinephrine, and dopamine. Inhibition of these enzymes leads to an increase in the synaptic availability of these neurotransmitters, a mechanism that underlies the therapeutic effects of many antidepressant and anti-Parkinsonian drugs.

This guide will detail the essential studies required to test this hypothesis, characterize the compound's interaction with its putative targets, and explore its broader pharmacological profile.

Part I: Primary Target Identification and Characterization

The initial and most critical phase of investigation is to determine if and how 2-(4-Methoxyphenyl)cyclopropanamine interacts with its hypothesized targets, MAO-A and MAO-B.

In Vitro MAO-A and MAO-B Inhibition Assays

The foundational experiment is to measure the compound's ability to inhibit the activity of both MAO isoforms. A common and reliable method involves a coupled-enzyme assay that produces a luminescent or fluorescent signal.

Experimental Workflow: MAO Inhibition Assay

Caption: Workflow for in vitro MAO inhibition assay.

Step-by-Step Protocol:

-

Compound Preparation: Prepare a series of dilutions of 2-(4-Methoxyphenyl)cyclopropanamine in an appropriate buffer (e.g., 100 mM potassium phosphate, pH 7.4).

-

Enzyme Incubation: In a 96-well plate, add the diluted compound to wells containing either recombinant human MAO-A or MAO-B. Include control wells with buffer only (100% activity) and a known inhibitor like tranylcypromine (positive control). Incubate for a defined period (e.g., 15 minutes) at 37°C.

-

Reaction Initiation: Add a substrate solution containing a non-selective MAO substrate (e.g., p-tyramine), horseradish peroxidase (HRP), and a luminescent probe (e.g., luminol or a luciferin derivative).

-

Signal Detection: The MAO enzyme will oxidize the substrate, producing hydrogen peroxide (H₂O₂). HRP will then use the H₂O₂ to oxidize the probe, generating a luminescent signal that is proportional to MAO activity.

-

Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each concentration of the test compound relative to the buffer-only control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).

Expected Data Output:

| Parameter | MAO-A | MAO-B |

| IC₅₀ (nM) | TBD | TBD |

| Selectivity Index | \multicolumn{2}{c | }{IC₅₀ (MAO-B) / IC₅₀ (MAO-A)} |

Kinetics and Reversibility of Inhibition

Understanding whether the inhibition is reversible or irreversible is crucial for predicting the duration of the drug's effect and potential for drug-drug interactions.

Experimental Approach: Washout Method (Dialysis or Rapid Dilution)

This method assesses whether the inhibitory effect persists after the removal of the free compound.

Caption: Workflow for determining the reversibility of enzyme inhibition.

Step-by-Step Protocol:

-

Pre-incubation: Incubate the MAO enzyme (A or B) with a high concentration of 2-(4-Methoxyphenyl)cyclopropanamine (e.g., 10-100 times its IC₅₀) for a set period (e.g., 30 minutes).

-

Removal of Free Inhibitor: Rapidly dilute the enzyme-inhibitor complex by a large factor (e.g., 100-fold) into a fresh assay buffer. This reduces the concentration of the free inhibitor to a level well below its IC₅₀. Alternatively, use dialysis to remove the free inhibitor.

-

Activity Measurement: Immediately after dilution/dialysis, and at several time points thereafter, measure the enzymatic activity using the assay described in section 2.1.

-

Data Interpretation:

-

Reversible Inhibition: If the enzyme activity rapidly returns to baseline levels, the inhibitor is reversible.

-

Irreversible Inhibition: If the enzyme activity does not recover, or recovers very slowly, the inhibition is likely irreversible, suggesting covalent modification of the enzyme.

-

Part II: Cellular Activity and Target Engagement

After characterizing the compound's effects on isolated enzymes, the next step is to confirm its activity in a cellular context. This demonstrates that the compound can cross cell membranes and engage its target in a more physiologically relevant environment.

Measurement of Monoamine Levels in Cultured Cells

Cell lines that express MAO and synthesize monoamines, such as the human neuroblastoma cell line SH-SY5Y, are suitable models.

Experimental Workflow: Cellular Monoamine Analysis

Caption: Workflow for analyzing cellular monoamine levels.

Step-by-Step Protocol:

-

Cell Culture and Treatment: Plate SH-SY5Y cells and allow them to adhere. Treat the cells with a range of concentrations of 2-(4-Methoxyphenyl)cyclopropanamine for a specified time (e.g., 24 hours).

-

Sample Preparation: After incubation, wash the cells with ice-cold PBS. Lyse the cells using a suitable lysis buffer containing an antioxidant (e.g., perchloric acid).

-

Analysis by HPLC-ED: Separate the monoamines (dopamine, serotonin, norepinephrine) and their metabolites (DOPAC, HVA, 5-HIAA) in the cell lysate using High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection (ED).

-

Data Analysis: Quantify the levels of each analyte by comparing the peak areas to those of known standards. Determine the EC₅₀ value for the increase in monoamine levels.

Expected Data Output:

A dose-dependent increase in the levels of monoamine neurotransmitters and a corresponding decrease in their metabolites would provide strong evidence of MAO inhibition in a cellular system.

Part III: Selectivity and Off-Target Profiling

A critical aspect of drug development is to ensure the compound is selective for its intended target. Off-target activities can lead to undesirable side effects.

Counter-Screening Against a Receptor/Enzyme Panel

The compound should be screened against a broad panel of receptors, ion channels, and enzymes to identify potential off-target interactions. Commercial services are available that offer comprehensive profiling (e.g., the Eurofins SafetyScreen44™ panel).

Key Targets to Consider for Counter-Screening:

-

Serotonin Transporter (SERT): To rule out activity as a selective serotonin reuptake inhibitor (SSRI).

-

Norepinephrine Transporter (NET): To rule out activity as a norepinephrine reuptake inhibitor (NRI).

-

Dopamine Transporter (DAT): To rule out activity as a dopamine reuptake inhibitor (DRI).

-

Cytochrome P450 Enzymes: To assess the potential for drug-drug interactions.

Conclusion and Future Directions

The experimental framework outlined in this guide provides a clear and logical path to thoroughly characterize the mechanism of action of 2-(4-Methoxyphenyl)cyclopropanamine. Based on its structural similarity to tranylcypromine, it is highly probable that this compound functions as an inhibitor of MAO-A and/or MAO-B. The successful completion of these studies will not only confirm its primary mechanism but also reveal crucial information about its potency, selectivity, and potential for therapeutic development.

Should these in vitro and cellular studies yield promising results, subsequent investigations would logically progress to in vivo animal models to assess its pharmacokinetic profile, behavioral effects (e.g., in models of depression), and overall safety.

References

-

Title: Monoamine Oxidase: From Genes to Behavior Source: American Journal of Psychiatry URL: [Link]

-

Title: A review of the pharmacology, therapeutic efficacy and safety of the monoamine oxidase inhibitor tranylcypromine Source: Asian Journal of Psychiatry URL: [Link]

-

Title: Reversible and Irreversible Monoamine Oxidase Inhibitors in the Treatment of Depression Source: Current Pharmaceutical Design URL: [Link]

-

Title: Methods for the determination of monoamine oxidase activity Source: Journal of Pharmacological and Toxicological Methods URL: [Link]

The Pharmacological Profiling of Novel Cyclopropylamine Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Therapeutic Promise and Complexity of Cyclopropylamine Derivatives

The cyclopropylamine moiety is a structurally unique and highly valuable scaffold in medicinal chemistry.[1][2] Its constrained three-membered ring introduces a specific conformational rigidity that can lead to high-affinity interactions with biological targets.[1] Historically, cyclopropylamine derivatives have been prominent as inhibitors of monoamine oxidases (MAOs), with tranylcypromine being a classic, albeit non-selective, example used in the treatment of depression.[3][4] More recent research has expanded their potential to other targets, including lysine-specific demethylase 1 (LSD1), highlighting their relevance in oncology and neuropharmacology.[4][5]

However, the inherent reactivity of the strained cyclopropane ring, coupled with the nucleophilic amino group, presents a unique set of challenges in drug development.[1] Off-target activities, particularly the inhibition of cytochrome P450 (CYP) enzymes, and potential for mechanism-based inactivation of various enzymes, necessitate a thorough and carefully designed pharmacological profiling cascade.[][4] This guide provides a comprehensive framework for the in-depth technical evaluation of novel cyclopropylamine derivatives, from initial target engagement to early safety and metabolic assessment. The goal is to equip researchers with the knowledge to make informed decisions, de-risk candidates early, and ultimately unlock the full therapeutic potential of this fascinating chemical class.

Part 1: Primary Pharmacological Assessment - Unveiling On-Target Activity

The initial phase of profiling focuses on quantifying the interaction of the novel cyclopropylamine derivatives with their intended biological target. This typically involves a tiered approach, starting with high-throughput screening to identify hits and progressing to more detailed mechanistic studies for lead candidates.

Target Engagement and Potency Determination

The first critical step is to confirm that the novel compounds bind to and modulate the activity of the intended target. The choice of assay depends on the nature of the target (e.g., enzyme, receptor, transporter).

For Enzyme Targets (e.g., MAO, LSD1):

-

Enzyme Inhibition Assays (IC50 Determination): These assays measure the concentration of the compound required to inhibit 50% of the enzyme's activity. It is crucial to determine whether the inhibition is reversible or irreversible, a common characteristic of cyclopropylamine-based inhibitors which can act as mechanism-based inactivators.[4][5]

-

Reversible Inhibition: Standard IC50 assays are performed by co-incubating the enzyme, substrate, and a range of inhibitor concentrations.

-

Irreversible/Time-Dependent Inhibition: To assess this, a pre-incubation step of the enzyme and inhibitor is required before adding the substrate. A decrease in IC50 with increasing pre-incubation time is indicative of time-dependent inhibition.[4][5]

-

For Receptor Targets:

-

Radioligand Binding Assays: These assays determine the affinity (Ki) of the compound for the receptor by measuring its ability to displace a known radiolabeled ligand.

-

Functional Assays: These assays measure the downstream consequences of receptor binding, such as changes in second messenger levels (e.g., cAMP, Ca2+) or reporter gene expression. This helps to classify the compound as an agonist, antagonist, or allosteric modulator.

For Transporter Targets:

-

Uptake/Efflux Assays: These assays, often using cells stably expressing the transporter of interest, measure the ability of the compound to inhibit the transport of a labeled substrate.[7]

Selectivity Profiling: Charting the Off-Target Landscape

A critical aspect of developing safe and effective drugs is ensuring they are selective for their intended target. For cyclopropylamine derivatives, this is particularly important given their history of promiscuous activity.

-

Panel Screening: Lead compounds should be screened against a panel of related targets. For an MAO inhibitor, this would include both MAO-A and MAO-B isoforms to determine selectivity.[4][5] For a compound targeting a specific GPCR, screening against a panel of related receptors is essential.

-

Broad Ligand Profiling (Safety Screening): A broader screening against a panel of common off-targets known to be associated with adverse drug reactions (e.g., hERG, various CNS receptors, and transporters) is a crucial step in early de-risking.[8]

Part 2: Early ADME-Tox Profiling - Predicting In Vivo Behavior

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity properties is paramount to avoid late-stage attrition of drug candidates.[9][10] For cyclopropylamine derivatives, a key focus is on metabolic stability and potential for drug-drug interactions.

Physicochemical Properties

Basic physicochemical properties are foundational to a compound's ADME profile.

-

Solubility: Assessed at various pH values to predict absorption in the gastrointestinal tract.

-

Lipophilicity (LogP/LogD): Influences membrane permeability, protein binding, and metabolic clearance.

-

Chemical Stability: Evaluated in relevant physiological buffers.

In Vitro ADME Assays

A suite of in vitro assays can provide early insights into a compound's likely in vivo behavior.[11][12][13]

| ADME Parameter | In Vitro Assay | Purpose |

| Absorption | Caco-2/MDCK Permeability Assay | Predicts intestinal absorption and identifies potential P-gp efflux substrates.[14] |

| PAMPA (Parallel Artificial Membrane Permeability Assay) | A non-cell-based assay for high-throughput assessment of passive permeability.[14][15] | |

| Distribution | Plasma Protein Binding | Determines the fraction of compound bound to plasma proteins, which influences its distribution and availability to target tissues. |

| Brain Tissue Binding/Blood-Brain Barrier (BBB) Models | For CNS-targeted drugs, in vitro BBB models (e.g., transwell assays with brain endothelial cells) are used to predict brain penetration.[15][16] | |

| Metabolism | Metabolic Stability (Microsomes, Hepatocytes) | Incubating the compound with liver microsomes or hepatocytes helps to predict its metabolic clearance rate.[11] |

| Cytochrome P450 (CYP) Inhibition | Assesses the potential for the compound to inhibit major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4), which is a common cause of drug-drug interactions.[17][18][19][20] | |

| Metabolite Identification | Identifies the major metabolites of the compound, which is crucial for understanding its clearance pathways and assessing the potential for active or toxic metabolites.[21][22] | |

| Excretion | N/A (Primarily assessed in vivo) | In vitro transporter assays can provide some indication of active secretion pathways. |

Early Toxicity Assessment

-

Cytotoxicity Assays: Using cell lines such as HepG2 (liver) or HEK293 (kidney) to assess general cellular toxicity.

-

hERG Inhibition Assay: A critical safety assay to evaluate the risk of cardiac arrhythmia.

-

Genotoxicity Screening (e.g., Ames Test): Assesses the mutagenic potential of the compound.

Part 3: Experimental Protocols and Data Visualization

Detailed Experimental Workflow: CYP450 Inhibition IC50 Determination

This protocol outlines a typical workflow for determining the IC50 of a novel cyclopropylamine derivative against a major CYP isoform (e.g., CYP3A4) using human liver microsomes.

Caption: A Tiered Pharmacological Profiling Cascade.

Conclusion: A Pathway to Safer and More Efficacious Cyclopropylamine-Based Therapeutics

The unique structural and electronic properties of the cyclopropylamine scaffold offer immense opportunities for the design of novel therapeutics. However, this same reactivity necessitates a rigorous and comprehensive pharmacological profiling strategy. By systematically evaluating on-target potency, selectivity, and early ADME-Tox properties, drug discovery teams can effectively mitigate risks and identify candidates with the highest probability of clinical success. The integration of detailed mechanistic studies, particularly concerning enzyme inactivation and CYP450 interactions, is not merely a precautionary measure but a fundamental component of understanding the complete pharmacological profile of these promising molecules. This in-depth technical guide provides a robust framework to navigate the complexities of cyclopropylamine derivatives, ultimately paving the way for the development of safer and more effective medicines.

References

- Lin, L., et al. (2022). The impact of early ADME profiling on drug discovery and development strategy. Drug Discovery Today, 27(1), 223-233.

-

Edmondson, D. E., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. FEBS Letters, 589(9), 1083-1088. Retrieved from [Link]

-

Creative Biolabs. (n.d.). In Vitro Safety Pharmacology Study on Central Nervous System. Retrieved from [Link]

- Hysek, C. M., et al. (2014). Pharmacological profiling of novel psychoactive substances. Current Drug Abuse Reviews, 7(2), 89-102.

-

Psych Scene Hub. (2021, April 7). Monoamine Oxidase Inhibitors (MAOI) - Mechanism of Action. Retrieved from [Link]

-

Edmondson, D. E., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of Monoamine Oxidases. ResearchGate. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Retrieved from [Link]

-

AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. Retrieved from [Link]

-

Erhardt, P. W., et al. (1979). Conformational analogs of dopamine. Synthesis and pharmacological activity of (E)- and (Z)-2-(3,4-dihydroxyphenyl)cyclopropylamine hydrochlorides. Journal of Medicinal Chemistry, 22(8), 907-911. Retrieved from [Link]

-

Symeres. (n.d.). In vitro ADME drug discovery services. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism-based MAO inhibitors. a Propargylamines; b cyclopropylamine; c hydrazines. Retrieved from [Link]

-

Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]

-

Erhardt, P. W., et al. (1979). Conformational analogues of dopamine. Synthesis and pharmacological activity of (E)- and (Z)-2-(3,4-dihydroxyphenyl)cyclopropylamine hydrochlorides. Journal of Medicinal Chemistry, 22(8), 907-911. Retrieved from [Link]

-

Terasaki, T., et al. (2020). Drug Development for Central Nervous System Diseases Using In vitro Blood-brain Barrier Models and Drug Repositioning. Current Pharmaceutical Design, 26(23), 2736-2746. Retrieved from [Link]

-

LifeNet Health LifeSciences. (n.d.). CYP inhibition assay services based on FDA Guidance. Retrieved from [Link]

-

Authier, S., et al. (2016). The emerging role of in vitro electrophysiological methods in CNS safety pharmacology. Journal of Pharmacological and Toxicological Methods, 81, 138-146. Retrieved from [Link]

-

Pharmaron. (n.d.). ADME Profiling. Retrieved from [Link]

-

PharmaFeatures. (2024, September 20). Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development. Retrieved from [Link]

-

ManTech Publications. (2019, January 15). Role of Drug Metabolite Profiling in Drug Discovery and Development. Retrieved from [Link]

-

Paine, M. F., et al. (2017). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition, 45(7), 718-726. Retrieved from [Link]

-

ChEMBL. (2025, November 2). The Missing Enzymes: A Call to Update Pharmacological Profiling Practices for Better Drug Safety Assessment. Retrieved from [Link]

-

Schmidt, J. M. (2010). Metabolite Profiling. In A. G. E. Wilson (Ed.), New Horizons in Predictive Drug Metabolism and Pharmacokinetics. Royal Society of Chemistry. Retrieved from [Link]

-

Tempo Bioscience. (2022, December 18). In Vitro Blood Brain Barrier Models for Drug Development. Retrieved from [Link]

-

Acta Botanica Plantae. (2026, February 19). Comprehensive Chemical Profiling and Pharmacological Evaluation of Two Selected Medicinal Plants Leaves (Persea americana, Curcuma longa) Using GC-MS Techniques. Retrieved from [Link]

-

Alam, M. M., et al. (2024). Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. Bioorganic Chemistry, 148, 107336. Retrieved from [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. chemimpex.com [chemimpex.com]

- 3. psychscenehub.com [psychscenehub.com]

- 4. researchgate.net [researchgate.net]

- 5. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The emerging role of in vitro electrophysiological methods in CNS safety pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development - PharmaFeatures [pharmafeatures.com]

- 11. symeres.com [symeres.com]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 13. pharmaron.com [pharmaron.com]

- 14. Crossing the Blood-Brain Barrier for Central Nervous System Drugs: Challenges and Evaluation Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 15. Drug Development for Central Nervous System Diseases Using In vitro Blood-brain Barrier Models and Drug Repositioning - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In Vitro Models for the Blood Brain Barrier [tempobioscience.com]

- 17. criver.com [criver.com]

- 18. CYP inhibition assay services based on FDA Guidance [lnhlifesciences.org]

- 19. enamine.net [enamine.net]

- 20. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. admin.mantechpublications.com [admin.mantechpublications.com]

- 22. books.rsc.org [books.rsc.org]

Technical Guide: SAR and Therapeutic Potential of 2-(4-Methoxyphenyl)cyclopropanamine

This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR), synthesis, and pharmacological profile of 2-(4-Methoxyphenyl)cyclopropanamine, a critical scaffold in epigenetic and neuropsychiatric drug discovery.

Executive Summary

2-(4-Methoxyphenyl)cyclopropanamine (also known as 4-Methoxytranylcypromine or 4-MeO-TCP ) is a ring-substituted analog of the non-selective monoamine oxidase (MAO) inhibitor tranylcypromine. While the parent compound is a classic antidepressant, the 4-methoxy derivative represents a pivotal structural evolution. It exhibits enhanced potency against MAO-A and serves as a privileged scaffold for the development of Lysine-Specific Demethylase 1 (LSD1/KDM1A) inhibitors.

This guide details the chemical logic driving its potency, the specific synthetic pathways required to access the bioactive trans-isomer, and the SAR rules that govern its transition from a neurotransmitter modulator to an epigenetic anti-cancer agent.

Chemical Foundation & Synthesis

The biological activity of this scaffold is strictly governed by its stereochemistry. The trans-(1R, 2S) and trans-(1S, 2R) isomers are significantly more potent than their cis counterparts due to the steric requirements of the FAD-binding pocket in target enzymes.

Validated Synthesis Protocol: The Carbenoid Route

To ensure the production of the active trans diastereomer, a Rhodium(II)-catalyzed cyclopropanation followed by a Curtius rearrangement is the industry-standard protocol.

Step-by-Step Methodology:

-

Esterification:

-

Reagents: 4-Methoxycinnamic acid, Thionyl chloride (

), Ethanol. -

Protocol: Reflux 4-methoxycinnamic acid in ethanol with catalytic

for 4 hours. Evaporate solvent to yield Ethyl 4-methoxycinnamate .

-

-

Cyclopropanation (The Critical Step):

-

Reagents: Ethyl diazoacetate (EDA),

(cat.), Dichloromethane (DCM). -

Protocol: Add EDA slowly (over 6 hours) to a solution of Ethyl 4-methoxycinnamate and Rh catalyst in DCM at reflux. This slow addition minimizes EDA dimerization.

-

Outcome: A mixture of trans- and cis-ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate. The trans isomer is thermodynamically favored (typically 3:1 ratio). Separate via column chromatography (Hexane/EtOAc).

-

-

Hydrolysis:

-

Reagents: LiOH, THF/Water.

-

Protocol: Saponify the purified trans-ester at room temperature to yield the free acid.

-

-

Curtius Rearrangement (Amine Formation):

-

Reagents: Diphenylphosphoryl azide (DPPA), Triethylamine (

), tert-Butanol, followed by TFA. -

Protocol: Reflux the acid with DPPA/

in tert-butanol to form the Boc-protected amine. Deprotect using Trifluoroacetic acid (TFA) in DCM. -

Final Product:trans-2-(4-Methoxyphenyl)cyclopropanamine trifluoroacetate .

-

Synthesis Workflow Visualization

Mechanism of Action

Both MAO and LSD1 are flavin-dependent amine oxidases. 2-(4-Methoxyphenyl)cyclopropanamine acts as a Mechanism-Based Inhibitor (Suicide Substrate) .

-

Substrate Recognition: The amine binds to the active site, mimicking the natural substrate (serotonin/dopamine or methylated lysine).

-

Single Electron Transfer (SET): The flavin adenine dinucleotide (FAD) cofactor accepts an electron from the amine nitrogen, generating an amine radical cation.

-

Ring Opening: The cyclopropane ring, under significant strain (~27 kcal/mol), undergoes rapid homolytic ring opening triggered by the radical cation.

-

Covalent Adduct Formation: The resulting reactive carbon radical forms a covalent bond with the C(4a) or N(5) position of the FAD cofactor, irreversibly disabling the enzyme.

The 4-Methoxy Effect:

The electron-donating methoxy group at the para-position stabilizes the radical cation intermediate formed during the SET step. This stabilization facilitates the ring-opening process, thereby increasing the rate of inactivation (

Structure-Activity Relationship (SAR)

The SAR of this scaffold is defined by three distinct zones: the Aryl Ring, the Cyclopropane Core, and the Amine Terminus.

SAR Data Summary

| Structural Zone | Modification | Effect on Activity | Mechanistic Insight |

| Aryl C4 | -H (Parent) | Baseline MAO/LSD1 activity | Susceptible to metabolic hydroxylation. |

| Aryl C4 | -OMe (Methoxy) | Increased MAO-A Potency | Electron donation stabilizes radical cation; blocks metabolic hydroxylation. |

| Aryl C4 | -F (Fluoro) | Increased MAO-B Selectivity | Electron withdrawal alters pKa and lipophilicity; metabolic block. |

| Aryl C4 | -Benzylic | LSD1 Selectivity | Large groups here clash with MAO active site but fit LSD1's open channel. |

| Amine (N1) | -H (Primary) | Dual MAO/LSD1 Activity | Required for oxidation by MAO; unhindered access to FAD. |

| Amine (N1) | -Alkyl/Benzyl | High LSD1 Selectivity | Steric bulk prevents entry into MAO's "gated" cavity but is tolerated by LSD1. |

SAR Visualization Map

Biological Profile & Applications[3][4]

MAO Selectivity

4-Methoxytranylcypromine is a potent inhibitor of both MAO-A and MAO-B, but it exhibits a shift in selectivity compared to tranylcypromine.

-

MAO-A (Serotonin/Norepinephrine): The 4-methoxy analog is approximately 10-fold more potent against MAO-A than tranylcypromine. This makes it highly effective at elevating serotonin levels, but also increases the risk of the "cheese effect" (hypertensive crisis from dietary tyramine).

-

MAO-B (Dopamine): It retains MAO-B inhibitory activity, comparable to the 4-fluoro analog.[1]

LSD1 (KDM1A) Inhibition

In modern drug development, this scaffold is most valued as a "warhead" for epigenetic modulators.

-

The Challenge: MAO inhibitors are often too non-selective for safe use as cancer therapeutics.

-

The Solution: derivatizing the amine nitrogen of 4-MeO-TCP with large lipophilic groups (e.g., piperidine linkers or styrenyl groups) creates compounds that cannot enter the MAO active site but bind avidly to the larger substrate binding groove of LSD1.

-

Therapeutic Use: These analogs reactivate tumor suppressor genes silenced by LSD1 demethylation, showing promise in Acute Myeloid Leukemia (AML) and Small Cell Lung Cancer (SCLC).

Experimental Protocols

MAO Inhibition Assay (In Vitro)

Objective: Determine

-

Enzyme Source: Recombinant human MAO-A and MAO-B (expressed in baculovirus).

-

Substrate: Kynuramine (non-fluorescent)

4-hydroxyquinoline (fluorescent). -

Procedure:

-

Incubate test compound (0.1 nM – 10

M) with enzyme in phosphate buffer (pH 7.4) for 20 minutes at 37°C. -

Add Kynuramine substrate (

concentration). -

Incubate for 30 minutes.

-

Stop reaction with 2N NaOH.

-

Measure fluorescence (Ex 310 nm / Em 400 nm).

-

-

Analysis: Plot % inhibition vs. log[concentration] to derive

.

LSD1 Demethylase Assay

Objective: Verify epigenetic activity.[2]

-

System: LSD1/CoREST protein complex.

-

Substrate: H3K4me2 peptide (biotinylated).

-

Detection: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) using a Europium-labeled antibody against H3K4me0 (demethylated product).

-

Protocol:

-

Incubate inhibitor with LSD1/CoREST for 30 mins.

-

Add H3K4me2 peptide.

-

Add detection reagents (Eu-Antibody + APC-Streptavidin).

-

A decrease in TR-FRET signal indicates inhibition (failure to demethylate).

-

References

-

Sherry-McKenna, R. L., et al. (1992).[3] "4-Methoxytranylcypromine, a monoamine oxidase inhibitor: effects on biogenic amines in rat brain following chronic administration."[1][3] Biological Psychiatry.[3] Link

-

Mattevi, A., et al. (2010). "Biochemical, structural, and biological evaluation of tranylcypromine derivatives as inhibitors of histone demethylases LSD1 and LSD2." Journal of Medicinal Chemistry. Link

-

Miyata, N., et al. (2011).[4] "Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1." Journal of Medicinal Chemistry. Link

-

Fluorotranylcypromine Comparative Study. "Neurochemical and neuropharmacological properties of 4-fluorotranylcypromine." Journal of Neurochemistry. Link

-

ChemicalBook. "Synthesis and properties of (R)-2-(4-Methoxyphenyl)-1-methylethanamine." Link

Sources

- 1. Ring-substituted analogues of tranylcypromine as monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biochemical, structural, and biological evaluation of tranylcypromine derivatives as inhibitors of histone demethylases LSD1 and LSD2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Methoxytranylcypromine, a monoamine oxidase inhibitor: effects on biogenic amines in rat brain following chronic administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US20200308110A1 - Cyclopropyl-amide compounds as dual lsd1/hdac inhibitors - Google Patents [patents.google.com]

spectroscopic analysis (NMR, LC-MS, IR) of 2-(4-Methoxyphenyl)Cyclopropanamine

An In-Depth Technical Guide to the Spectroscopic Analysis of 2-(4-Methoxyphenyl)cyclopropanamine

Abstract

This technical guide provides a comprehensive framework for the spectroscopic analysis of 2-(4-Methoxyphenyl)cyclopropanamine, a key structural motif in medicinal chemistry and drug development. We delve into the core analytical techniques—Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS)—from a first-principles perspective. This document is designed for researchers, analytical scientists, and drug development professionals, offering not just procedural steps but the underlying scientific rationale for method design and data interpretation. We present detailed experimental protocols, predicted spectral data, and a holistic workflow for achieving unambiguous structural elucidation and purity assessment.

Introduction: The Significance of 2-(4-Methoxyphenyl)cyclopropanamine

The cyclopropylamine moiety is a privileged scaffold in modern pharmacology, most famously represented by tranylcypromine, a monoamine oxidase inhibitor. The introduction of a 4-methoxyphenyl substituent modifies the electronic and steric properties of the molecule, potentially altering its biological activity, metabolic stability, and pharmacokinetic profile. Accurate and robust analytical characterization is therefore paramount for quality control, regulatory submission, and advancing structure-activity relationship (SAR) studies. This guide establishes a validated analytical workflow to ensure the identity, purity, and structural integrity of this compound.

A Holistic Analytical Strategy

No single technique provides a complete structural picture. An integrated approach, where the outputs of orthogonal techniques are synthesized, is essential for definitive characterization. Our strategy begins with IR to confirm the presence of key functional groups, proceeds to high-resolution NMR to map the precise atomic connectivity and stereochemistry, and concludes with LC-MS to assess purity and confirm molecular weight.

Caption: Integrated workflow for comprehensive analysis.

Vibrational Spectroscopy: Infrared (IR) Analysis

IR spectroscopy serves as a rapid and effective initial screening tool. It provides direct evidence for the presence of the molecule's key functional groups by probing their characteristic vibrational frequencies.

Causality of IR Absorptions

For 2-(4-Methoxyphenyl)cyclopropanamine, we anticipate specific absorptions corresponding to the N-H bonds of the primary amine, the C-H bonds of the aromatic and cyclopropyl groups, the C-O bond of the methoxy ether, and the C-C bonds of the benzene ring. The presence of a primary amine (R-NH₂) is uniquely identifiable by the appearance of two distinct N-H stretching bands.[1][2]

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3400-3250 | Medium, Sharp (Doublet) | N-H asymmetric & symmetric stretching (primary amine)[1][2][3] |

| 3100-3000 | Medium to Weak | Aromatic C-H stretching[4] |

| 3000-2850 | Medium | Aliphatic C-H stretching (methoxy & cyclopropyl) |

| 1650-1580 | Medium | N-H bending (scissoring) of the primary amine[1][3] |

| 1610, 1510 | Medium to Strong | C=C in-ring stretching of the aromatic ring[4] |

| 1250-1200 | Strong | Asymmetric C-O-C stretching (aryl ether)[5] |

| ~830 | Strong | C-H out-of-plane bending (para-disubstituted ring)[6][7] |

| 910-665 | Broad, Strong | N-H wagging (primary amine)[1][3] |

Data Interpretation Insights

The most diagnostic features are the doublet in the 3400-3250 cm⁻¹ region, confirming the primary amine, and the strong band around 830 cm⁻¹, which is highly characteristic of a 1,4- (or para-) substituted benzene ring.[6][7] The absence of a broad O-H stretch (typically ~3300 cm⁻¹) and a carbonyl (C=O) stretch (~1700 cm⁻¹) provides strong evidence against oxidation or amide-related impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Core Skeleton

NMR is the most powerful technique for unambiguous structural elucidation, providing detailed information about the chemical environment, connectivity, and relative orientation of every proton and carbon atom in the molecule.

Caption: Structure with proton assignments.

¹H NMR Analysis

The proton NMR spectrum provides a unique fingerprint. The aromatic region will display a classic AA'BB' system characteristic of a para-substituted ring. The cyclopropyl protons will appear in the highly shielded aliphatic region, with complex splitting patterns due to their rigid arrangement and distinct magnetic environments (geminal and cis/trans vicinal couplings).

Expert Insight: The protons on the cyclopropane ring are diastereotopic. The proton attached to the same carbon as the aromatic ring (H-a) will be a multiplet due to coupling with the two non-equivalent methylene protons (H-b). The chemical shift of the amine protons is variable and may appear as a broad singlet; shaking the sample with D₂O will cause this peak to disappear, confirming its identity.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) | Integration |

| H-a (CH-Ar) | ~2.5-2.9 | m | - | 1H |

| H-b (CH-NH₂) | ~2.1-2.4 | m | - | 1H |

| H-c (CH₂) | ~0.8-1.5 | m | - | 2H |

| H-d (Ar-H, ortho to OMe) | ~7.1-7.3 | d | ~8.5 | 2H |

| H-e (Ar-H, ortho to cyclopropyl) | ~6.8-6.9 | d | ~8.5 | 2H |

| H-f (OCH₃) | ~3.8 | s | - | 3H |

| NH₂ | ~1.5-3.0 | br s | - | 2H |

Note: The actual chemical shifts of the cyclopropyl protons (H-a, H-b, H-c) are complex and highly dependent on the relative stereochemistry (cis/trans). The values provided are estimates based on related structures like tranylcypromine.[8]

¹³C NMR Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. The symmetry of the para-substituted ring means only four aromatic signals will be observed. The methoxy carbon has a highly characteristic shift around 55-56 ppm.[9][10] The cyclopropyl carbons are significantly shielded and appear at unusually high field (low ppm values).[11]

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon Assignment | Predicted δ (ppm) |

| C-ipso (C-OMe) | ~158 |

| C-ipso (C-cyclopropyl) | ~132 |

| C-ortho (to OMe) | ~128 |

| C-meta (to OMe) | ~114 |

| OCH₃ | ~55.3 |

| CH-NH₂ | ~31-35 |

| CH-Ar | ~22-26 |

| CH₂ | ~13-17 |

Advanced 2D NMR

For unequivocal assignment, 2D NMR experiments are invaluable:

-

COSY (Correlation Spectroscopy): Identifies proton-proton (J-coupling) correlations, confirming the connectivity within the cyclopropyl ring and the aromatic system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon, allowing for definitive assignment of all protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, crucial for identifying quaternary carbons and linking the molecular fragments (e.g., connecting the methoxy protons to the ipso-aromatic carbon).

Liquid Chromatography-Mass Spectrometry (LC-MS): Purity and Identity Confirmation

LC-MS is the gold standard for separating the target compound from impurities and confirming its molecular weight with high precision.

Chromatographic Separation Strategy

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is the logical choice. The molecule possesses both hydrophobic (aromatic ring) and polar (amine) character, making it well-suited for separation on a C18 stationary phase with a mobile phase gradient of water and acetonitrile or methanol, typically with an acidic modifier like formic acid.

Expert Insight: The addition of 0.1% formic acid to the mobile phase serves a dual purpose. It protonates the basic amine group, leading to sharper, more symmetrical chromatographic peaks by minimizing tailing interactions with residual silanols on the column. Secondly, it promotes efficient ionization in the mass spectrometer source.

Mass Spectrometry: Ionization and Fragmentation

Given the basic primary amine, Electrospray Ionization in positive mode (ESI+) is the optimal choice. This will readily form the protonated molecular ion [M+H]⁺. For 2-(4-Methoxyphenyl)cyclopropanamine (M.W. = 163.23 g/mol ), we expect a prominent ion at m/z 164.2.

High-resolution mass spectrometry (HRMS), for instance using a Time-of-Flight (TOF) or Orbitrap analyzer, can confirm the elemental composition to within a few parts per million (ppm), providing irrefutable evidence of the molecular formula.

Tandem mass spectrometry (MS/MS) of the m/z 164.2 precursor ion will induce fragmentation, providing further structural confirmation.

Caption: Key fragmentation routes in MS/MS analysis.

Key Fragmentation Pathways:

-

Alpha-Cleavage: The most common fragmentation for amines involves cleavage of the bond alpha to the nitrogen. Loss of ammonia (NH₃) from the protonated molecule would yield a fragment at m/z 147.1.[12][13]

-

Benzylic Cleavage: Cleavage of the cyclopropane ring can lead to the formation of a stable methoxy-substituted tropylium ion at m/z 107.1.

Appendices: Experimental Protocols

Protocol A: Infrared (IR) Spectroscopy

-

Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Clamp the ATR arm to ensure good contact. Collect a background spectrum of the clean, empty crystal. Collect the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and co-add 16 scans.

-

Processing: Perform an ATR correction and baseline correction on the resulting spectrum.

Protocol B: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) in a 5 mm NMR tube. Note: CDCl₃ is preferred to observe the NH₂ protons; CD₃OD will result in H-D exchange, causing the NH₂ signal to disappear.

-

¹H NMR Acquisition: Acquire the spectrum on a ≥400 MHz spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Typical parameters include a 45-degree pulse angle, a 2-second relaxation delay, and ≥1024 scans.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) and the ¹³C spectrum (e.g., CDCl₃ at 77.16 ppm).

Protocol C: Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in methanol. Dilute to a working concentration of ~1-10 µg/mL using the initial mobile phase composition.

-

LC Conditions:

-

Column: C18 reversed-phase, 100 x 2.1 mm, 2.7 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 2 µL.

-

-

MS Conditions (ESI+):

-

Scan Range: m/z 50-500.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Gas Temperature: 350 °C.

-

Data Acquisition: Full scan mode for initial analysis; targeted MS/MS on m/z 164.2 for fragmentation analysis.

-

References

-

UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

OpenStax. (2023). 24.10 Spectroscopy of Amines - Organic Chemistry. Retrieved from [Link]

-

WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

-

AIP Publishing. (n.d.). Vibrational Spectra of Primary and Secondary Aliphatic Amines. Retrieved from [Link]

-

NIU Department of Chemistry and Biochemistry. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

-

Spectroscopy Online. (2020). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Retrieved from [Link]

-

ACS Publications. (2012). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A. Retrieved from [Link]

-

University of Technology. (n.d.). 5.3.2 Benzene and its derivatives. Retrieved from [Link]

-

PubMed. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. Retrieved from [Link]

-

Spectra Analysis. (n.d.). Determining benzene ring substitution patterns from IR spectra. Retrieved from [Link]

-

University of Calgary. (n.d.). Characteristic IR Absorption of Benzene Derivatives. Retrieved from [Link]

-

ResearchGate. (2013). (PDF) Origin of the Conformational Modulation of the (13)C NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). 'H chemical shifts for cyclopropyl protons. Retrieved from [Link]

-

UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

-

Canadian Science Publishing. (1962). THE CHEMICAL SHIFT OF AROMATIC ALKOXY GROUPS. Canadian Journal of Chemistry. Retrieved from [Link]

-

University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

- Google Patents. (n.d.). EP3617181A1 - Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof.

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane. Retrieved from [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 3. wikieducator.org [wikieducator.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. academics.nat.tum.de [academics.nat.tum.de]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. spectra-analysis.com [spectra-analysis.com]

- 8. EP3617181A1 - Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]

An In-Depth Technical Guide to the Preliminary In Vitro Screening of 2-(4-Methoxyphenyl)cyclopropanamine

Abstract